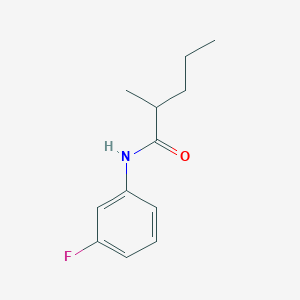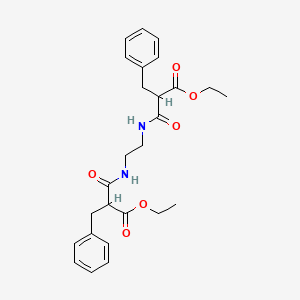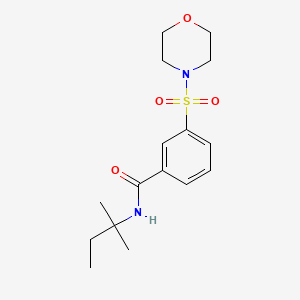
N-(3-fluorophenyl)-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-methylpentanamide, commonly known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the amphetamine class of drugs. FMA is a potent stimulant that is structurally similar to methamphetamine. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-(3-fluorophenyl)-2-methylpentanamide works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for feelings of pleasure, motivation, and arousal. This compound also blocks the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged stimulation of the postsynaptic neuron.
Biochemical and Physiological Effects:
This compound has been found to have similar effects to other amphetamines, such as increasing heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. This compound has also been found to have neurotoxic effects on the brain, particularly in the dopaminergic system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-2-methylpentanamide has several advantages for use in scientific research, such as its potency and structural similarity to methamphetamine. However, its neurotoxic effects and potential for abuse limit its use in certain experiments. It is also important to note that this compound is a controlled substance and must be handled with care.
Orientations Futures
There are several future directions for the use of N-(3-fluorophenyl)-2-methylpentanamide in scientific research. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders. This compound may also be useful in studying the effects of amphetamines on the immune system and inflammation. Additionally, further research is needed to better understand the neurotoxic effects of this compound and how they relate to addiction and other neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have similar effects to methamphetamine and is a potent stimulant. However, its neurotoxic effects and potential for abuse limit its use in certain experiments. Further research is needed to better understand the effects of this compound on the brain and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-2-methylpentanamide involves the reaction of 3-fluoroamphetamine with 2-methylpentanone in the presence of a reducing agent such as lithium aluminum hydride. The product is then purified using various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-methylpentanamide has been used in scientific research as a tool to study the effects of amphetamines on the central nervous system. It has been found to have similar effects to methamphetamine, such as increasing dopamine and norepinephrine release. This compound has also been used to study the effects of amphetamines on the brain's reward system and how it relates to addiction.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOUKVVLCRJPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4988113.png)
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B4988121.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4988136.png)
![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4988148.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)

![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)
